2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)-
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Overview
Description
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-cyclopenten-1-one with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to enhance the efficiency of the reaction. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: This compound has a similar cyclopentenone structure but with different substituents, leading to distinct chemical and biological properties.
3-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group at the 3-position, used in various chemical applications.
Uniqueness
2-Cyclopenten-1-one, 2-methyl-3-(2-methylpropoxy)- is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its combination of a cyclopentenone core with a 2-methylpropoxy group makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
22117-97-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpropoxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)6-12-10-5-4-9(11)8(10)3/h7H,4-6H2,1-3H3 |
InChI Key |
WAJVILZZEMDMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)OCC(C)C |
Origin of Product |
United States |
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